molecular formula C8H16N2O B14457332 N-[2-(Dimethylamino)ethyl]but-2-enamide CAS No. 73011-43-5

N-[2-(Dimethylamino)ethyl]but-2-enamide

Cat. No.: B14457332
CAS No.: 73011-43-5
M. Wt: 156.23 g/mol
InChI Key: CJLUYWIEXHIYHU-UHFFFAOYSA-N
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Description

N-[2-(Dimethylamino)ethyl]but-2-enamide is a tertiary amine-containing enamide derivative characterized by a dimethylaminoethyl group attached to a but-2-enamide backbone. This compound is structurally notable for its conjugated enamide system, which may confer unique electronic and reactivity properties.

Properties

CAS No.

73011-43-5

Molecular Formula

C8H16N2O

Molecular Weight

156.23 g/mol

IUPAC Name

N-[2-(dimethylamino)ethyl]but-2-enamide

InChI

InChI=1S/C8H16N2O/c1-4-5-8(11)9-6-7-10(2)3/h4-5H,6-7H2,1-3H3,(H,9,11)

InChI Key

CJLUYWIEXHIYHU-UHFFFAOYSA-N

Canonical SMILES

CC=CC(=O)NCCN(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(Dimethylamino)ethyl]but-2-enamide typically involves the reaction of dimethylamine with but-2-enoyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane. The reaction mixture is stirred at low temperatures to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating continuous flow reactors and automated systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions

N-[2-(Dimethylamino)ethyl]but-2-enamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Alkylated amines.

Scientific Research Applications

N-[2-(Dimethylamino)ethyl]but-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(Dimethylamino)ethyl]but-2-enamide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction often involves hydrogen bonding, van der Waals forces, and electrostatic interactions .

Comparison with Similar Compounds

Structural Analogues and Molecular Properties

The following table summarizes key structural analogs, their molecular properties, and functional differences:

Compound Name Molecular Formula Molecular Weight Key Structural Features Biological/Functional Notes
N-[2-(Dimethylamino)ethyl]but-2-enamide C₈H₁₄N₂O 154.21* Conjugated enamide; dimethylaminoethyl group Limited direct data; inferred reactivity from analogs
(E)-N-(3-Cyano-4-(3-ethynylphenylamino)...quinolin-6-yl)-4-(dimethylamino)-but-2-enamide (Example 5, ) C₂₇H₂₄N₆O₂ 488.52 Extended quinoline scaffold; ethynyl substituent Antitumor activity (patented derivatives)
N-(2-(Dimethylamino)ethyl)-3-(morpholinomethyl)-4-hydroxyquinoline-2-carboxamide () C₁₉H₂₆N₄O₃ 358.43 Quinoline carboxamide; morpholine moiety Potential kinase inhibition (structural inference)
N-(2-(Diethylamino)ethyl)-2-phenylacetamide () C₁₄H₂₂N₂O 234.34 Phenylacetamide; diethylaminoethyl group No direct activity data; differs in substituent bulk
Ethyl 4-(dimethylamino) benzoate () C₁₁H₁₅NO₂ 193.24 Ester linkage; dimethylaminophenyl group Higher reactivity vs. methacrylate analogs in resin systems

*Calculated using standard atomic weights.

Key Observations:
  • Backbone Variations: The enamide group in this compound distinguishes it from carboxamides (e.g., quinoline derivatives in ) and esters ().
  • Amino Group Substitution: Replacing dimethylamino with diethylamino () or morpholine () alters steric bulk and basicity, which could influence solubility, metabolic stability, or target affinity.
  • Biological Activity: Quinoline-based carboxamides () and naphthalimide derivatives () exhibit antitumor activity linked to DNA intercalation or topoisomerase inhibition.

Reactivity and Functional Performance

  • Polymerization Potential: Enamides are known to participate in controlled radical polymerization (e.g., RAFT).
  • Antitumor Efficacy: Compounds like 1h (), which shares a dimethylaminoethyl-acetamide motif, show IC₅₀ values of 14.45 μM (P388 cells) and 20.54 μM (A549 cells). The enamide group in the target compound might enhance cytotoxicity through improved membrane permeability or target engagement .

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